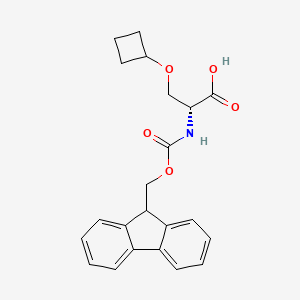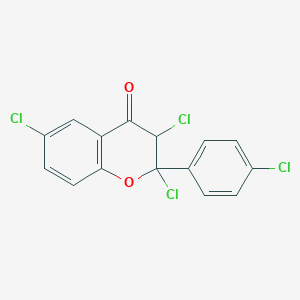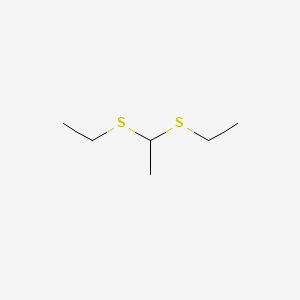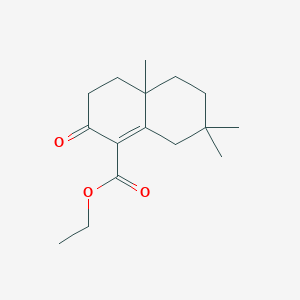![molecular formula C27H31N3O6 B14004367 (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] CAS No. 17683-82-8](/img/structure/B14004367.png)
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] is a synthetic organic compound with the molecular formula C27H31N3O6 and a molecular weight of 493.56 g/mol . This compound is characterized by its complex structure, which includes benzyl, imino, diethane, and methoxyphenyl carbamate groups. It is primarily used in scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] typically involves multiple steps, including the protection of functional groups, halogen exchange reactions, and coupling reactions. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require specific solvents and ligands to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of column chromatography for purification is common, although it can be challenging due to the formation of by-products . The reaction conditions are optimized to ensure high yield and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Aplicaciones Científicas De Investigación
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: Known for its extensive range of therapeutic applications, including anti-inflammatory and anticancer activities.
(-)-Carvone: A natural compound with bioherbicidal properties.
Uniqueness
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] is unique due to its complex structure and diverse chemical reactivity. Unlike simpler compounds, it offers multiple functional groups that can participate in various chemical reactions, making it a versatile reagent in research .
Propiedades
Número CAS |
17683-82-8 |
|---|---|
Fórmula molecular |
C27H31N3O6 |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
2-[benzyl-[2-[(4-methoxyphenyl)carbamoyloxy]ethyl]amino]ethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C27H31N3O6/c1-33-24-12-8-22(9-13-24)28-26(31)35-18-16-30(20-21-6-4-3-5-7-21)17-19-36-27(32)29-23-10-14-25(34-2)15-11-23/h3-15H,16-20H2,1-2H3,(H,28,31)(H,29,32) |
Clave InChI |
ICGDTITYHZLVJD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)


![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
![Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-](/img/structure/B14004321.png)
![2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B14004324.png)
![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)
![2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile](/img/structure/B14004326.png)
![4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B14004338.png)

![(2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane](/img/structure/B14004353.png)
